molecular formula C9H8F2N2 B13053306 (3R)-3-amino-3-(2,5-difluorophenyl)propanenitrile

(3R)-3-amino-3-(2,5-difluorophenyl)propanenitrile

Cat. No.: B13053306
M. Wt: 182.17 g/mol
InChI Key: BQUCRYIJJCZOLZ-SECBINFHSA-N
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Description

(3R)-3-amino-3-(2,5-difluorophenyl)propanenitrile is a chiral organic compound with potential applications in various fields such as medicinal chemistry and materials science. The presence of both amino and nitrile functional groups, along with the difluorophenyl moiety, makes it an interesting molecule for synthetic and application-oriented research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(2,5-difluorophenyl)propanenitrile can be achieved through several synthetic routes. One common method involves the asymmetric synthesis starting from a chiral precursor. The reaction typically involves the following steps:

    Formation of the chiral center: This can be achieved through asymmetric hydrogenation or other chiral catalyst-mediated reactions.

    Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Formation of the nitrile group: This can be done through dehydration of an amide or through a cyanation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The difluorophenyl group can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, Grignard reagents, and organolithium compounds are commonly used.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of enzyme inhibitors or other bioactive compounds.

    Medicine: Could be explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(2,5-difluorophenyl)propanenitrile would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of the difluorophenyl group could enhance its binding affinity or selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-3-phenylpropanenitrile: Lacks the difluorophenyl group, which might result in different chemical properties and biological activities.

    (3R)-3-amino-3-(2,4-difluorophenyl)propanenitrile: Similar structure but with different fluorine substitution pattern, potentially leading to different reactivity and applications.

Uniqueness

The presence of the 2,5-difluorophenyl group in (3R)-3-amino-3-(2,5-difluorophenyl)propanenitrile makes it unique compared to other similar compounds. This substitution pattern can influence its electronic properties, reactivity, and interactions with biological targets.

Properties

Molecular Formula

C9H8F2N2

Molecular Weight

182.17 g/mol

IUPAC Name

(3R)-3-amino-3-(2,5-difluorophenyl)propanenitrile

InChI

InChI=1S/C9H8F2N2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1

InChI Key

BQUCRYIJJCZOLZ-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)[C@@H](CC#N)N)F

Canonical SMILES

C1=CC(=C(C=C1F)C(CC#N)N)F

Origin of Product

United States

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